

Application Note: Analysis of Terbufos Sulfone in Biological Tissues

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Compound of Interest

Compound Name: Terbufos sulfone

Cat. No.: B165061

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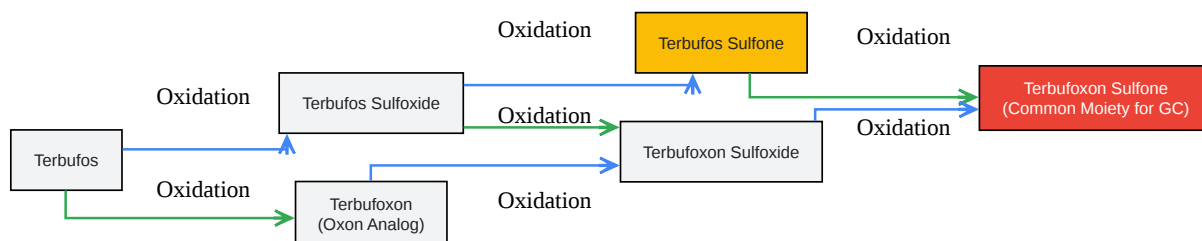
Audience: Researchers, scientists, and drug development professionals.

Introduction

Terbufos is a systemic organophosphate insecticide and nematicide used to control a variety of pests in crops. In biological systems, terbufos is rapidly metabolized through oxidation to more persistent and often equally toxic compounds, primarily terbufos sulfoxide and **terbufos sulfone**.^{[1][2]} The analysis of these metabolites, particularly **terbufos sulfone**, in animal and human tissues is crucial for toxicological assessments, food safety monitoring, and environmental risk evaluation. This document provides detailed protocols and quantitative data for the analysis of **terbufos sulfone** in various biological tissues using both gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Terbufos

Terbufos undergoes oxidation at two sites: the phosphorodithioate sulfur (P=S) and the thioether sulfur. Oxidation of the thioether sulfur leads to the formation of terbufos sulfoxide, which is then further oxidized to **terbufos sulfone**. A parallel pathway involves the oxidative desulfuration of the P=S group to a P=O group, forming the respective "oxon" analogues.^{[1][3]} Analytical methods are often designed to detect the parent compound and its five primary metabolites.



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Caption: Metabolic pathways of terbufos to its sulfone and oxon metabolites.

Quantitative Data Summary

The following table summarizes the limits of quantification (LOQ) and detection (LOD) for terbufos and its metabolites in various biological and environmental matrices as determined by different analytical methods.

Analyte(s)	Matrix	Method	LOQ	LOD	Reference(s)
Total Terbufos-related residues ¹	Cattle Tissues (muscle, fat, liver, kidney)	GC/FID	0.05 mg/kg	-	[1]
Total Terbufos-related residues ¹	Chicken Tissues	GC/FID	0.05 mg/kg	-	[1]
Total Terbufos-related residues ¹	Milk	GC/FPD	0.005 mg/kg	-	[1]
Total Terbufos-related residues ¹	Eggs	GC/FID	0.01 mg/kg	-	[1]
Terbufos, Terbufos Sulfoxide, Terbufos Sulfone	Water	LC-MS/MS	0.1 µg/L	0.02 µg/L	[4]
Terbufos	Blood	GC/MS	-	0.3 ppm (Method LOD)	[5]
Terbufos Sulfone	Baby Food	GC-MS/MS	0.005 - 0.05 mg/kg	0.001 - 0.02 mg/kg	[6]
Terbufos Sulfone, Terbufos Sulfoxide	Chenpi (Citrus Peel)	LC-MS/MS	0.001 - 4.95 µg/L	0.001 - 2.37 µg/L	[7]

Organophosphorus Pesticides	Fish Tissue	GC/ECD	-	0.01 µg/g	[8]
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¹Total residues determined as terbufosulfone after oxidation.

Experimental Protocols

Two primary methodologies are presented: a traditional method for determining total terbufos-related residues via GC and a modern multi-residue method for specifically quantifying **terbufos sulfone** and other metabolites using LC-MS/MS.

Protocol 1: Total Terbufos-Related Residue Analysis in Animal Tissues by GC-FPD

This protocol is a "common moiety" method, where terbufos and its key metabolites are oxidized to terbufosulfone prior to analysis. This approach simplifies quantification but does not distinguish between the individual parent compound and its metabolites.[1]

1. Sample Preparation and Homogenization

- Weigh a representative 10-20 g portion of the biological tissue (e.g., muscle, liver, fat) into a high-speed blender jar.
- For fatty tissues, it may be necessary to freeze the sample with liquid nitrogen and grind to a fine powder.
- Add dry ice to the blender to keep the sample frozen during homogenization and to facilitate cell disruption.
- Homogenize the sample until a uniform, fine powder is achieved.

2. Extraction

- Transfer the homogenized sample to a centrifuge bottle.
- Add 100 mL of acetonitrile.[1]

- Shake vigorously on a mechanical shaker for 30 minutes.
- Centrifuge at 3000 rpm for 10 minutes to separate the solids.
- Filter the supernatant through a glass fiber filter into a flask.

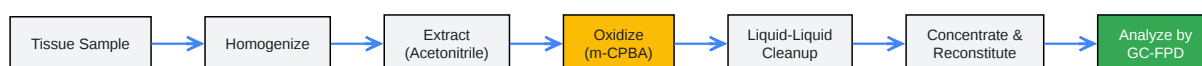
3. Oxidation

- Transfer an aliquot of the acetonitrile extract to a round-bottom flask and evaporate to dryness using a rotary evaporator at 40°C.
- Dissolve the residue in 50 mL of chloroform.
- Add a solution of m-chloroperbenzoic acid (m-CPBA) in chloroform in slight excess. Allow the reaction to proceed for 15 minutes at room temperature to oxidize all terbufos-related residues to terbufoson sulfone.^[1]
- Neutralize the excess m-CPBA by washing the chloroform solution with a saturated sodium sulfite solution, followed by a saturated sodium bicarbonate solution, and finally with water.
- Dry the chloroform layer by passing it through anhydrous sodium sulfate.

4. Cleanup and Final Determination

- Evaporate the dried chloroform solution to near dryness.
- Reconstitute the residue in a known, small volume of acetone (e.g., 2-5 mL) for GC analysis.^[1]
- Inject an aliquot into a Gas Chromatograph equipped with a Flame Photometric Detector (FPD) in phosphorus mode.
- GC Conditions (Typical):
 - Column: Capillary column suitable for organophosphate pesticide analysis (e.g., DB-17, DB-5).
 - Injector Temperature: 220°C.

- Detector Temperature: 300°C.[8]
- Oven Program: Start at 160°C, ramp at 5°C/min to 220°C, and hold for 10 minutes.[8]
- Carrier Gas: Helium or Nitrogen.
- Quantify the terbufos sulfone peak against a matrix-matched calibration curve.



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Caption: Workflow for total terbufos residue analysis by GC-FPD.

Protocol 2: Multi-Residue Analysis of Terbufos Sulfone by QuEChERS and LC-MS/MS

This protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is suitable for analyzing multiple pesticide residues, including **terbufos sulfone**, with high sensitivity and specificity.[6][9][10]

1. Sample Preparation and Homogenization

- Weigh 10 g of homogenized tissue sample into a 50 mL centrifuge tube.
- If not pre-homogenized, mince and blend the tissue sample, using dry ice if necessary to prevent degradation.[11]
- For recovery studies, spike the sample at this stage with a known concentration of **terbufos sulfone** standard.

2. Extraction (QuEChERS)

- Add 10 mL of acetonitrile to the 50 mL tube containing the sample.

- Add the appropriate QuEChERS salt packet (e.g., AOAC or EN 15662 versions, typically containing MgSO_4 , NaCl , and buffering salts like sodium citrate).[6]
- Immediately cap and shake vigorously for 1 minute to prevent the agglomeration of salts and ensure thorough extraction.
- Centrifuge at ≥ 3000 g for 5 minutes.

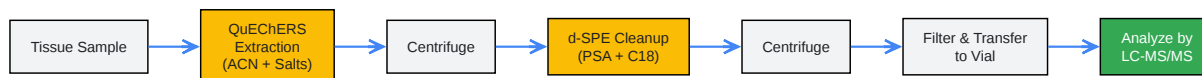
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube.
- The d-SPE tube should contain anhydrous MgSO_4 (to remove residual water) and sorbents to remove interferences. For animal tissues, a combination of Primary Secondary Amine (PSA) to remove fatty acids and C18 to remove lipids is recommended.[10]
- Vortex the d-SPE tube for 30 seconds.
- Centrifuge at ≥ 3000 g for 5 minutes.

4. Final Determination

- Take an aliquot of the final cleaned extract and filter it through a $0.22\ \mu\text{m}$ syringe filter into an autosampler vial.
- Inject the sample into an LC-MS/MS system.
- LC-MS/MS Conditions (Typical):
 - LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, $<3\ \mu\text{m}$ particle size).
 - Mobile Phase: Gradient elution using water and methanol/acetonitrile, both containing a modifier like 0.1% formic acid or ammonium formate.
 - Ionization: Electrospray Ionization in Positive Mode (ESI+).
 - MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode.

- MRM Transitions for **Terbufos Sulfone**: Precursor ion $[M+H]^+$ at m/z 321, with quantitation and confirmation product ions (e.g., m/z 321 > 171, 321 > 265).[4]
- Quantify using a matrix-matched calibration curve to compensate for matrix effects.



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